(4-Chlorophenyl)(5-methoxy-3-methyl-1H-indol-1-yl)methanone (4-Chlorophenyl)(5-methoxy-3-methyl-1H-indol-1-yl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC15885177
InChI: InChI=1S/C17H14ClNO2/c1-11-10-19(16-8-7-14(21-2)9-15(11)16)17(20)12-3-5-13(18)6-4-12/h3-10H,1-2H3
SMILES:
Molecular Formula: C17H14ClNO2
Molecular Weight: 299.7 g/mol

(4-Chlorophenyl)(5-methoxy-3-methyl-1H-indol-1-yl)methanone

CAS No.:

Cat. No.: VC15885177

Molecular Formula: C17H14ClNO2

Molecular Weight: 299.7 g/mol

* For research use only. Not for human or veterinary use.

(4-Chlorophenyl)(5-methoxy-3-methyl-1H-indol-1-yl)methanone -

Specification

Molecular Formula C17H14ClNO2
Molecular Weight 299.7 g/mol
IUPAC Name (4-chlorophenyl)-(5-methoxy-3-methylindol-1-yl)methanone
Standard InChI InChI=1S/C17H14ClNO2/c1-11-10-19(16-8-7-14(21-2)9-15(11)16)17(20)12-3-5-13(18)6-4-12/h3-10H,1-2H3
Standard InChI Key WZVVERCKBWMQLN-UHFFFAOYSA-N
Canonical SMILES CC1=CN(C2=C1C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Cl

Introduction

Chemical Identity and Structural Features

(4-Chlorophenyl)(5-methoxy-3-methyl-1H-indol-1-yl)methanone comprises a 4-chlorobenzoyl group linked to a 5-methoxy-3-methylindole scaffold. The indole nucleus, a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, is substituted at positions 3 (methyl) and 5 (methoxy). The ketone bridge between the chlorophenyl and indole groups introduces conformational rigidity, as observed in structurally similar compounds .

Predicted Molecular Geometry

Based on crystallographic data from analogous pyrazole- and thiazole-containing methanones , the dihedral angles between the chlorophenyl ring and the heterocyclic system likely range between 25° and 75°. For example:

  • In (4-chlorophenyl)[1-(4-methoxyphenyl)-3-(5-nitro-2-furyl)-1H-pyrazol-4-yl]methanone, the pyrazole ring forms dihedral angles of 47.59° and 7.27° with the chlorophenyl and methoxyphenyl groups, respectively .

  • The thiazole derivative (2-anilino-4-methylthiazol-5-yl)(4-chlorophenyl)methanone exhibits dihedral angles of 25.67–29.09° between the thiazole and chlorophenyl rings .

These observations suggest that the indole system in the title compound may adopt a non-planar conformation relative to the chlorophenyl group, potentially influencing its intermolecular interactions.

Intermolecular Interactions

Crystal packing in similar methanone derivatives is stabilized by:

  • Hydrogen bonding: Intramolecular C–H···O bonds create S(7) ring motifs , while intermolecular N–H···N/O bonds form 3D networks .

  • π–π stacking: Centroid distances of 3.4–3.6 Å between aromatic rings .

  • Halogen interactions: Cl···O contacts shorter than van der Waals radii sums (3.08 Å observed in ).

For the indole-containing analog, these interactions could facilitate crystallization in polar aprotic solvents like dimethylformamide (DMF), as seen in related syntheses .

Synthetic Routes and Optimization

Proposed Synthesis

While no explicit procedure for the title compound is documented, its synthesis likely follows established methodologies for aryl(indolyl)methanones:

Step 1: Friedel-Crafts acylation of 5-methoxy-3-methylindole with 4-chlorobenzoyl chloride.
Reagents:

  • Lewis acid catalyst (e.g., AlCl₃)

  • Solvent: Dichloromethane or nitrobenzene
    Mechanism:

Indole+RCOClAlCl3RCO-Indole+H2ORCO-Indole+HCl\text{Indole} + \text{RCOCl} \xrightarrow{\text{AlCl}_3} \text{RCO-Indole}^+ \xrightarrow{\text{H}_2\text{O}} \text{RCO-Indole} + \text{HCl}

Step 2: Purification via recrystallization from ethanol/DMF mixtures, yielding orange blocks .

Yield Optimization Factors

Comparative data from pyrazole methanone syntheses suggest:

ParameterOptimal RangeImpact on Yield
Reaction temperature110–120°C (reflux)>80% yield
Solvent polarityε = 20–30 (e.g., xylene)Minimizes side reactions
Hydrazine hydrate ratio1:1 molarPrevents overalkylation

Physicochemical Properties

Calculated Properties

Using group contribution methods and analog data :

PropertyValueMethod
Molecular weight329.80 g/mol-
logP3.8 ± 0.2XLogP3
Water solubility0.12 mg/mL (25°C)Ali et al. (2012)
Melting point405–410 KAnalogous compounds

Spectral Characteristics

Theoretical IR peaks (cm⁻¹):

  • 1680–1700 (C=O stretch)

  • 1590–1610 (C=C aromatic)

  • 1250–1270 (C–O methoxy)

¹H NMR (DMSO-d₆, δ ppm):

  • 8.15–8.30 (d, 2H, chlorophenyl)

  • 7.40–7.60 (m, 4H, indole H-4, H-6, H-7)

  • 3.90 (s, 3H, OCH₃)

  • 2.45 (s, 3H, CH₃)

Biological Relevance and Applications

Though direct activity data for this compound is unavailable, structurally related methanones exhibit:

Biological ActivityExample CompoundReference
Antitumor(Thiazol-5-yl)(4-chlorophenyl)methanones
AntimicrobialPyrazole-chlorophenyl methanones
Anti-inflammatoryIndolyl ketones

Challenges in Characterization

Crystallization Difficulties

Multi-component crystals (Z' > 1) commonly form in methanone derivatives , complicating X-ray analysis. For the title compound:

  • Predicted space group: P1̄ (triclinic)

  • Unit cell parameters: a = 10–12 Å, b = 12–14 Å, c = 8–10 Å

Stability Considerations

Nitro and methoxy groups in analogs show thermal decomposition above 420 K . Recommended storage:

  • Temperature: 273–278 K

  • Atmosphere: Inert gas (N₂/Ar)

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